2-Amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one
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Overview
Description
2-Amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is part of the diazaspiro family, which is known for its unique spirocyclic structure that can interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one typically involves the formation of the spirocyclic core followed by the introduction of the amino and propanone groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. This is followed by functional group transformations to introduce the amino and propanone functionalities .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency in the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can modify the amino group or the spirocyclic core.
Reduction: This can be used to alter the ketone group to an alcohol.
Substitution: This can occur at the amino group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce alcohols .
Scientific Research Applications
2-Amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an inhibitor of specific enzymes and proteins.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one involves its interaction with molecular targets such as RIPK1. By inhibiting the kinase activity of RIPK1, it can block the activation of necroptosis, a form of programmed cell death. This inhibition has shown therapeutic potential in various inflammatory diseases .
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share the spirocyclic core and have been studied for similar applications.
TYK2/JAK1 inhibitors: Compounds like 14l and 48 have been identified as selective inhibitors with similar therapeutic potential.
Uniqueness
2-Amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one is unique due to its specific spirocyclic structure and its potent inhibitory activity against RIPK1. This makes it a promising candidate for further research and development in the field of medicinal chemistry .
Properties
Molecular Formula |
C12H23N3O |
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Molecular Weight |
225.33 g/mol |
IUPAC Name |
2-amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one |
InChI |
InChI=1S/C12H23N3O/c1-10(13)11(16)15-7-4-12(5-8-15)3-6-14(2)9-12/h10H,3-9,13H2,1-2H3 |
InChI Key |
IUDSIJFUYYZMDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC2(CCN(C2)C)CC1)N |
Origin of Product |
United States |
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